Methyl 4-bromopyrimidine-5-carboxylate
Overview
Description
Methyl 4-bromopyrimidine-5-carboxylate is a heterocyclic aromatic compound with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromopyrimidine-5-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl pyrimidine-5-carboxylate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyrimidine with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., tetrahydrofuran or ethanol) under inert atmosphere.
Reduction: Conducted in anhydrous solvents like ether or tetrahydrofuran at low temperatures to prevent side reactions.
Major Products
Nucleophilic Substitution: Produces substituted pyrimidine derivatives.
Suzuki-Miyaura Coupling: Yields biaryl or aryl-heteroaryl compounds.
Reduction: Results in the formation of pyrimidine-5-carboxylate derivatives.
Scientific Research Applications
Methyl 4-bromopyrimidine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromopyrimidine-5-carboxylate is primarily related to its ability to participate in various chemical reactions. The bromine atom at the 4-position makes it a versatile intermediate for nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse chemical structures with potential biological activities .
Comparison with Similar Compounds
Methyl 4-bromopyrimidine-5-carboxylate can be compared with other brominated pyrimidine derivatives:
Methyl 2-bromopyrimidine-5-carboxylate: Similar structure but bromine is at the 2-position, affecting its reactivity and applications.
Methyl 4-chloropyrimidine-5-carboxylate: Chlorine instead of bromine, leading to differences in reactivity and reaction conditions.
Methyl 4-iodopyrimidine-5-carboxylate: Iodine instead of bromine, which can influence the compound’s reactivity in coupling reactions.
This compound is unique due to its specific reactivity profile, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-bromopyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPCODTWPMGPAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857494 | |
Record name | Methyl 4-bromopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-62-8 | |
Record name | Methyl 4-bromopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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